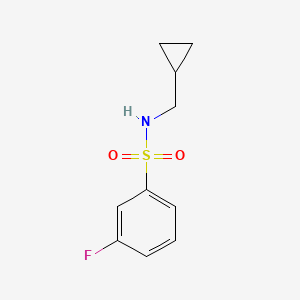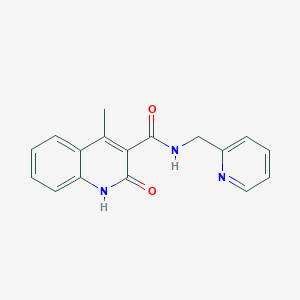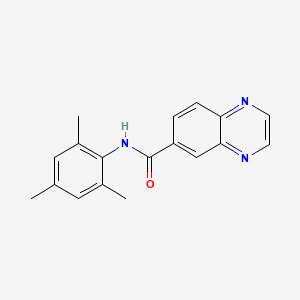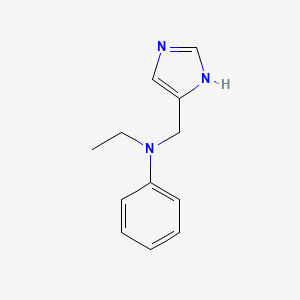
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide, also known as CFTR inhibitor-172, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of cystic fibrosis.
作用機序
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide works by binding to a specific site on the this compound protein, known as the regulatory domain. This prevents the protein from opening and allowing chloride ions to pass through, effectively inhibiting its activity. This, in turn, leads to a reduction in the amount of mucus produced in the lungs and other organs.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit this compound activity in both in vitro and in vivo models. It has been shown to reduce mucus production in the lungs of mice with cystic fibrosis and improve lung function. Additionally, it has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential in cystic fibrosis.
実験室実験の利点と制限
One of the main advantages of N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide is its specificity for this compound, which makes it a promising candidate for the treatment of cystic fibrosis. However, its relatively low potency and poor solubility can make it difficult to work with in lab experiments. Additionally, its mechanism of action may have unintended effects on other ion channels, which could limit its therapeutic potential.
将来の方向性
There are several future directions for the study of N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide. One area of focus is the development of more potent and soluble analogs of the compound, which could improve its efficacy and ease of use in lab experiments. Additionally, there is ongoing research into the potential use of this compound in combination with other drugs for the treatment of cystic fibrosis. Finally, there is interest in exploring the potential use of this compound inhibitors like this compound in other diseases where this compound dysfunction may play a role, such as chronic obstructive pulmonary disease and pancreatitis.
Conclusion:
This compound is a promising compound with potential applications in the treatment of cystic fibrosis. Its specificity for this compound and anti-inflammatory effects make it an attractive candidate for further study. However, its low potency and poor solubility can make it challenging to work with in lab experiments. Future research should focus on developing more potent analogs of the compound and exploring its potential use in combination with other drugs for the treatment of cystic fibrosis and other diseases.
合成法
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3-fluorobenzenesulfonyl chloride with cyclopropylmethylamine. The resulting product is then purified through crystallization to obtain this compound.
科学的研究の応用
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential application in the treatment of cystic fibrosis. It works by inhibiting the activity of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for regulating the movement of salt and water in and out of cells. In patients with cystic fibrosis, this compound is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs. By inhibiting this compound, this compound can help to reduce mucus buildup and improve lung function.
特性
IUPAC Name |
N-(cyclopropylmethyl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c11-9-2-1-3-10(6-9)15(13,14)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZVCNDUMKRNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B7469964.png)
![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7469976.png)
![N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-3-(2,6-dimethylmorpholino)sulfonyl-benzamide](/img/structure/B7469985.png)

![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)

![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)

![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)

![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)

